Binding Affinity: Dual Integrin Kd Values vs. Inhaled αvβ6 Inhibitor GSK3008348
Bexotegrast exhibits high-affinity binding to both αvβ6 and αvβ1 integrins with Kd values of 5.7 nM and 3.4 nM, respectively, establishing its dual-inhibition profile . In contrast, the inhaled αvβ6-selective inhibitor GSK3008348 demonstrates a pKi of 10.4 (equivalent to a Ki of approximately 0.04 nM) for αvβ6 in radioligand binding assays but possesses no reported meaningful affinity for αvβ1 [1]. The dual-affinity profile of bexotegrast enables simultaneous blockade of both integrins, whereas GSK3008348 requires complementary αvβ1 inhibition via alternative means to achieve comparable pathway coverage.
| Evidence Dimension | Integrin binding affinity (Kd / Ki) |
|---|---|
| Target Compound Data | αvβ6 Kd = 5.7 nM; αvβ1 Kd = 3.4 nM |
| Comparator Or Baseline | GSK3008348: αvβ6 Ki ≈ 0.04 nM (pKi = 10.4); αvβ1 affinity not reported |
| Quantified Difference | Bexotegrast demonstrates dual affinity for both αvβ6 and αvβ1, whereas GSK3008348 is selective for αvβ6 only |
| Conditions | Radioligand binding assays using recombinant human integrin proteins |
Why This Matters
Dual integrin inhibition with a single molecular entity simplifies experimental design and procurement logistics while addressing both epithelial (αvβ6) and fibroblast (αvβ1) contributions to TGF-β activation.
- [1] John AE, et al. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Nat Commun. 2020;11(1):4659. View Source
